molecular formula C4H2FIN2 B2466798 2-Fluoro-4-iodopyrimidine CAS No. 1806392-49-3

2-Fluoro-4-iodopyrimidine

Cat. No. B2466798
CAS RN: 1806392-49-3
M. Wt: 223.977
InChI Key: YQUXLKLFXILYLQ-UHFFFAOYSA-N
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Description

“2-Fluoro-4-iodopyrimidine” is a chemical compound with the molecular formula C4H2FIN2 . It is a pyrimidine derivative that contains a fluorine atom and an iodine atom .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-iodopyrimidine consists of a pyrimidine ring with a fluorine atom attached at the 2-position and an iodine atom at the 4-position . The average mass of the molecule is 222.987 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-iodopyrimidine include a density of 2.0±0.1 g/cm3, a boiling point of 223.0±20.0 °C at 760 mmHg, and a flash point of 88.6±21.8 °C . The compound has one hydrogen bond acceptor and no hydrogen bond donors .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Agents: 2-Fluoro-4-iodopyrimidine has garnered interest in the field of oncology due to its potential as an anticancer agent. Researchers explore its ability to inhibit tumor growth by targeting specific cellular pathways. Further investigations into its mechanism of action and efficacy against various cancer types are ongoing .

Antimicrobial Properties: The compound’s unique structure makes it a candidate for antimicrobial drug development. Scientists study its interactions with bacterial and fungal enzymes, aiming to design novel antibiotics or antifungal agents. The goal is to combat drug-resistant pathogens and improve patient outcomes .

Organic Synthesis and Catalysis

Palladium-Catalyzed Cross-Coupling Reactions: 2-Fluoro-4-iodopyrimidine serves as a valuable building block in organic synthesis. It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow chemists to create complex molecules efficiently .

Radiolabeling: The iodine atom in the compound can be readily replaced with radioactive iodine isotopes (e.g., I-125, I-131). Radiolabeled derivatives find applications in positron emission tomography (PET) imaging and targeted radiotherapy. Researchers explore their use for visualizing specific tissues or tumors .

Materials Science and Surface Modification

Surface Functionalization: Researchers investigate the modification of surfaces using 2-fluoro-4-iodopyrimidine. By attaching this compound to materials like nanoparticles or polymers, they enhance surface properties, such as hydrophobicity or biocompatibility. Applications range from drug delivery systems to sensor development .

Thin Film Deposition: The compound’s reactivity allows for thin film deposition on substrates. Scientists explore its use in creating functional coatings for electronic devices, solar cells, or corrosion-resistant layers. The resulting films exhibit tailored properties based on the specific application .

Safety and Hazards

The safety data sheet for 2-Fluoro-4-iodopyrimidine indicates no known hazard .

properties

IUPAC Name

2-fluoro-4-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-4-7-2-1-3(6)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUXLKLFXILYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodopyrimidine

CAS RN

1806392-49-3
Record name 2-fluoro-4-iodopyrimidine
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